REACTION_CXSMILES
|
[CH3:1][C:2]1O[C:4]([CH3:15])=[CH:5][C:6](=[O:14])[C:7]=1[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1.[NH3:16]>>[CH3:1][C:2]1[NH:16][C:4]([CH3:15])=[CH:5][C:6](=[O:14])[C:7]=1[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
CC=1OC(=CC(C1C1=CC=NC=C1)=O)C
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Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue recrystallised from ethyl acetate/methanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(=CC(C1C1=CC=NC=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |